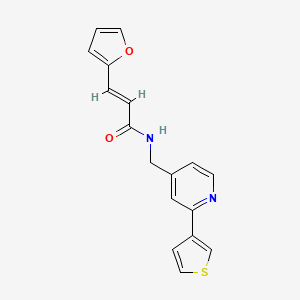

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(4-3-15-2-1-8-21-15)19-11-13-5-7-18-16(10-13)14-6-9-22-12-14/h1-10,12H,11H2,(H,19,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEICXFHEFYPNOA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of furan-2-carbaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine. The amine is then reacted with acryloyl chloride to form the acrylamide.

Introduction of the pyridine and thiophene rings: The pyridine and thiophene rings can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyridine and a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of organic semiconductors or conductive polymers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acrylamide Derivatives

The biological and physicochemical properties of acrylamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

Key Observations

A. Heterocyclic Substituents

- Thiophene vs. Furan: Thiophene (e.g., DM497) enhances antinociceptive activity compared to furan (DM490), likely due to improved lipophilicity and receptor interactions .

B. Pyridine and Pyrimidine Modifications

- The pyridin-4-ylmethyl group in the target compound distinguishes it from simpler analogs like PAM-2 (p-tolyl substituent). This modification may enhance CNS penetration or receptor subtype selectivity .

- Compounds with pyrimidine scaffolds (e.g., ) show distinct hydrogen-bonding capabilities, which are absent in the target compound .

C. Functional Group Additions

- N-Methylation : DM490’s N-methyl group reduces activity compared to DM497, suggesting that free NH in acrylamide is critical for receptor interactions .

Biological Activity

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of furan, thiophene, and pyridine rings, which contribute to its distinct electronic and steric properties. The molecular formula is , and it possesses a molecular weight of approximately 250.29 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In particular, it has shown effectiveness in inhibiting cell proliferation in lung (A549), colon (HCT116), and breast cancer (MCF7) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The compound's mechanism of action may involve the modulation of specific signaling pathways related to cell cycle regulation and apoptosis induction.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 | |

| Bacillus subtilis | 150 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.

Study on Anticancer Effects

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it was more effective than standard chemotherapeutic agents at comparable concentrations.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound. The researchers found that the compound exhibited promising antibacterial activity, particularly against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide with high purity?

- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:

- Coupling of acryloyl chloride derivatives with amine-functionalized pyridine-thiophene intermediates under basic conditions (e.g., triethylamine as a catalyst) .

- Solvent selection: Polar aprotic solvents like DMF or DCM are preferred for solubility and reaction efficiency .

- Temperature control: Reactions are typically conducted at 0–25°C to minimize side reactions .

- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acrylamide E/Z configuration, furan/thiophene ring protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da accuracy) .

- Elemental Analysis : Matches calculated C, H, N, S percentages to assess purity .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and aromatic stretching vibrations .

Q. What is the rationale behind incorporating furan, thiophene, and pyridine moieties in this molecule?

- Methodological Answer :

- Furan/Thiophene : Enhance π-stacking with biological targets (e.g., enzymes, DNA) and improve solubility via heteroatom interactions .

- Pyridine : Acts as a hydrogen-bond acceptor, potentially improving blood-brain barrier penetration in neurological studies .

- Acrylamide : Provides a reactive handle for covalent binding to cysteine residues in target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

- Control Experiments : Include known inhibitors/activators to validate assay conditions .

- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic effects .

Q. What strategies ensure enantiomeric purity in asymmetric syntheses of this compound?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Monitor optical activity to confirm retention of configuration .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses in target active sites (e.g., kinases, GPCRs) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories (AMBER/CHARMM force fields) .

- QSAR Models : Corrogate substituent effects (e.g., thiophene vs. furan) on IC₅₀ values .

Q. What experimental approaches mitigate instability issues during storage or biological assays?

- Methodological Answer :

- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>150°C) to guide storage (e.g., -20°C under argon) .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose .

- Light Protection : Store in amber vials to prevent photooxidation of acrylamide groups .

Q. How do structural modifications (e.g., substituent changes) impact potency and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing thiophene with phenyl) and compare IC₅₀ values in enzyme inhibition assays .

- Metabolic Stability : Assess CYP450 interactions using liver microsomes to prioritize analogs with longer half-lives .

- Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds/steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.